molecular formula C16H14ClN3O3S B6500326 N'-(4-chloro-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzohydrazide CAS No. 851979-12-9

N'-(4-chloro-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzohydrazide

Cat. No. B6500326
CAS RN: 851979-12-9
M. Wt: 363.8 g/mol
InChI Key: DFJWZODQOMOMKR-UHFFFAOYSA-N
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Description

N-(4-chloro-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzohydrazide (N-BCDMH) is a synthetic compound with potential applications in a variety of scientific research areas. It is a derivative of benzohydrazide, an organic compound widely used in pharmaceuticals and organic synthesis. N-BCDMH has been studied in recent years due to its potential applications in the fields of biochemistry, pharmacology, and medicinal chemistry.

Scientific Research Applications

N'-(4-chloro-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzohydrazide has been studied for its potential applications in various scientific research areas. It has been used as a reagent in organic synthesis, as a ligand in coordination chemistry, and as a catalyst in certain reactions. In biochemistry, it has been used as a fluorescent probe for the study of protein-ligand interactions, as well as for studying the structure and function of enzymes. Additionally, N'-(4-chloro-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzohydrazide has been studied for its potential applications in medicinal chemistry, as it has been shown to have anti-inflammatory and anti-bacterial properties.

Mechanism of Action

The exact mechanism of action of N'-(4-chloro-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzohydrazide is not fully understood. However, it has been proposed that the compound binds to certain proteins, such as enzymes, and alters their structure and function. This altered structure and function can then lead to changes in biochemical and physiological processes.
Biochemical and Physiological Effects
N'-(4-chloro-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzohydrazide has been studied for its potential effects on biochemical and physiological processes. In animal studies, it has been shown to have anti-inflammatory and anti-bacterial properties. Additionally, it has been shown to have an effect on the activity of certain enzymes, such as those involved in the metabolism of fatty acids and cholesterol.

Advantages and Limitations for Lab Experiments

N'-(4-chloro-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzohydrazide has several advantages for use in lab experiments. It is relatively easy to synthesize, and it is relatively stable in aqueous solutions. Additionally, it is relatively non-toxic and has low environmental impact. However, there are some limitations to using N'-(4-chloro-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzohydrazide in lab experiments. It is not very soluble in organic solvents, and it is not very stable in acidic or basic solutions. Additionally, it is not very soluble in water, which can limit its use in certain experiments.

Future Directions

N'-(4-chloro-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzohydrazide has potential future applications in various scientific research areas. It could be used as a fluorescent probe to study protein-ligand interactions, as well as to study the structure and function of enzymes. Additionally, it could be studied for its potential applications in medicinal chemistry, as it has been shown to have anti-inflammatory and anti-bacterial properties. Additionally, it could be used as a reagent in organic synthesis, as a ligand in coordination chemistry, and as a catalyst in certain reactions. Finally, it could be studied for its potential effects on biochemical and physiological processes, such as those involved in the metabolism of fatty acids and cholesterol.

Synthesis Methods

N'-(4-chloro-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzohydrazide can be synthesized using a multi-step process. First, 4-chlorobenzoyl chloride is reacted with 2-amino-1,3-benzothiazole in the presence of a base such as sodium hydroxide. This reaction yields 4-chloro-1,3-benzothiazol-2-yl)-2-chlorobenzoyl chloride. This compound is then reacted with 2,4-dimethoxybenzohydrazide in the presence of a base such as sodium hydroxide to yield N'-(4-chloro-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzohydrazide.

properties

IUPAC Name

N'-(4-chloro-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O3S/c1-22-9-6-7-10(12(8-9)23-2)15(21)19-20-16-18-14-11(17)4-3-5-13(14)24-16/h3-8H,1-2H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFJWZODQOMOMKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NNC2=NC3=C(S2)C=CC=C3Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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